3-Chloro-4-(pyridin-4-yl)aniline

Smoothened Antagonist Hedgehog Pathway Basal Cell Carcinoma

This compound is a critical heteroaromatic building block for medicinal chemistry programs. The ortho-chloro substituent creates a unique electronic and steric profile essential for Smo antagonist potency (derivative IC50 300 nM) and VHL ligand binding (derivative IC50 4.99 µM), which are not replicated by non-chlorinated or 3-pyridyl regioisomers. Specifications include a molecular formula of C11H9ClN2, a molecular weight of 204.66 g/mol, and a high purity of ≥98%. Procure this specific validated scaffold to ensure reproducible SAR data and accelerate your Hedgehog pathway or targeted protein degradation projects.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 215949-71-6
Cat. No. B3252328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(pyridin-4-yl)aniline
CAS215949-71-6
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)C2=CC=NC=C2
InChIInChI=1S/C11H9ClN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2
InChIKeyUBIOMSFKBWCPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





215949-71-6 | 3-Chloro-4-(pyridin-4-yl)aniline: A Biaryl Building Block for Targeted Protein Interaction


3-Chloro-4-(pyridin-4-yl)aniline (CAS 215949-71-6) is a heteroaromatic building block featuring a chloro-substituted aniline core para-coupled to a 4-pyridyl ring . This scaffold presents a linear, rigid biaryl framework with a balanced LogP of 2.6 and a polar surface area of 38.9 Ų [1]. It serves as a versatile intermediate in medicinal chemistry, notably for synthesizing Smoothened (Smo) antagonists [2] and probes targeting von Hippel-Lindau (VHL)-deficient renal cell carcinoma [3].

Why 215949-71-6 Cannot Be Substituted with Simple 4-(Pyridin-4-yl)aniline or Regioisomers


The specific ortho-chloro substitution adjacent to the aniline nitrogen creates a unique electronic environment and steric constraint absent in the non-chlorinated analog 4-(pyridin-4-yl)aniline (CAS 13296-04-3) [1]. The chlorine atom introduces a site for further functionalization through nucleophilic aromatic substitution (SNAr) [2] and can engage in halogen bonding interactions with biological targets, a key feature exploited in medicinal chemistry campaigns . Regioisomers, such as 3-chloro-4-(pyridin-3-yl)aniline, are less frequently cited in targeted applications due to the suboptimal geometry of the 3-pyridyl linkage for key binding pockets, such as the Smoothened receptor [3]. Thus, simple analogs cannot replicate the combined reactivity and binding geometry profile of 3-Chloro-4-(pyridin-4-yl)aniline.

Quantitative Differentiation Guide for 3-Chloro-4-(pyridin-4-yl)aniline (CAS 215949-71-6)


3-Chloro-4-(pyridin-4-yl)aniline Derivative Demonstrates 15.8-Fold Improvement in Smoothened Antagonism vs. Analogous 3-Substituted Scaffolds

Derivatives built on the 3-Chloro-4-(pyridin-4-yl)aniline scaffold, when compared to analogs with modifications at the 3-position or alternative heterocyclic cores, demonstrate quantifiable superiority in Smoothened (Smo) antagonism. A specific derivative (CHEMBL3126692) containing the target biaryl amine core exhibited an IC50 of 300 nM against human Smo in a cellular reporter gene assay [1]. In contrast, closely related analogs from the same chemical series, lacking this precise substitution pattern, exhibited IC50 values of 4,740 nM or higher (>15.8-fold difference) [2].

Smoothened Antagonist Hedgehog Pathway Basal Cell Carcinoma

Scaffold-Enabled VHL Engagement: 3-Chloro-4-(pyridin-4-yl)aniline-Derived Probes Show Cellular Target Affinity (IC50 4.99 µM)

The 3-Chloro-4-(pyridin-4-yl)aniline core has been utilized to develop chemical probes that engage the von Hippel-Lindau (VHL) E3 ligase, a key component of the ubiquitin-proteasome system [1]. In a cellular target engagement assay (NanoBRET), a derivative featuring this biaryl motif demonstrated an apparent cellular affinity for VHL with an IC50 of 4.99 µM (4,990 nM) [2]. While this is a moderate affinity, the unsubstituted 4-(pyridin-4-yl)aniline core lacks the steric and electronic features required for VHL binding, as determined by SAR studies showing a 3- to 7-fold loss in potency when the 3-chloro substituent is absent or replaced with smaller groups [3].

VHL Inhibitor Targeted Protein Degradation Renal Cell Carcinoma

Factor XIa Binding Affinity: A Data Point for Coagulation Research (IC50 116 nM)

A derivative containing the 3-Chloro-4-(pyridin-4-yl)aniline moiety has been identified as a moderate binder to human Factor XIa (FXIa), a serine protease target for novel anticoagulants [1]. The compound (ChEMBL ID: CHEMBL403113) displayed an IC50 of 116 nM in a spectrophotometric assay measuring the release of p-nitroaniline [2]. This provides a baseline for medicinal chemistry optimization, as structurally related aniline derivatives without the 4-pyridyl group or with alternative heterocycles (e.g., 2-pyridyl or phenyl) have shown IC50 values ranging from >10,000 nM to no detectable inhibition in the same assay class, highlighting the importance of the 4-pyridyl orientation [3].

Factor XIa Inhibitor Anticoagulant Serine Protease

Key Application Scenarios for 3-Chloro-4-(pyridin-4-yl)aniline in Drug Discovery and Chemical Biology


Development of Next-Generation Smoothened (Smo) Antagonists

For research groups focused on Hedgehog pathway-driven cancers (e.g., basal cell carcinoma, medulloblastoma), 3-Chloro-4-(pyridin-4-yl)aniline provides a validated and potent core for developing Smo antagonists. The 300 nM IC50 of a derivative against Smo [1] in cellular assays confirms its superior pharmacophore geometry, enabling the design of more selective inhibitors compared to alternative scaffolds.

Design of VHL-Recruiting PROTACs and Molecular Glues

Researchers in targeted protein degradation can use 3-Chloro-4-(pyridin-4-yl)aniline as a key intermediate for VHL ligands. The cellular target engagement IC50 of 4.99 µM [2] for a derivative validates the biaryl amine as a viable VHL-binding motif. The 3-chloro substituent is essential for this activity, making this specific analog critical for SAR studies and linker attachment [3].

Chemical Probe Synthesis for Factor XIa (FXIa) Inhibitor Discovery

In cardiovascular research and anticoagulant drug discovery, this compound serves as an advanced starting point for FXIa inhibitor optimization. The 116 nM IC50 [4] of a derivative provides a strong hit for SAR campaigns aimed at improving potency and selectivity for FXIa over related coagulation proteases.

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